![molecular formula C15H26O2 B14642603 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one CAS No. 53172-15-9](/img/structure/B14642603.png)
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The hydroxyl group and spiro structure allow it to bind to various enzymes and receptors, influencing biological pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,8,8-Tetramethylspiro[5.5]undecan-2-one: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
10-Hydroxyspiro[5.5]undecan-2-one: Similar structure but without the tetramethyl groups, affecting its stability and interactions.
Uniqueness
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is unique due to its combination of a hydroxyl group and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
53172-15-9 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
8-hydroxy-4,4,10,10-tetramethylspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H26O2/c1-13(2)5-11(16)7-15(9-13)8-12(17)6-14(3,4)10-15/h11,16H,5-10H2,1-4H3 |
Clé InChI |
YTUYYFBHBLSSNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2(C1)CC(=O)CC(C2)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
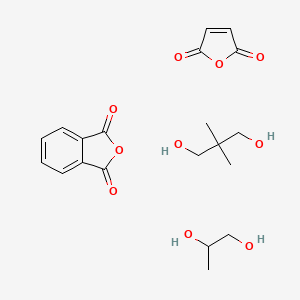
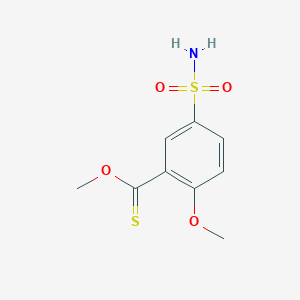
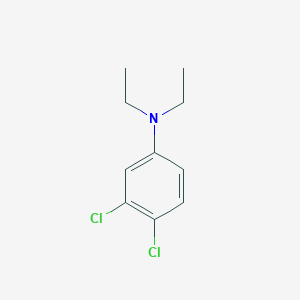

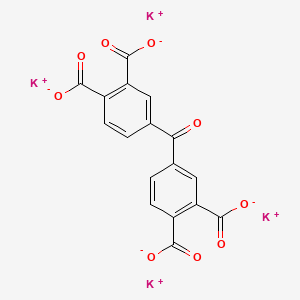
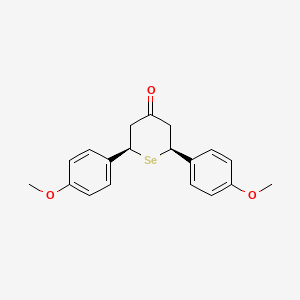
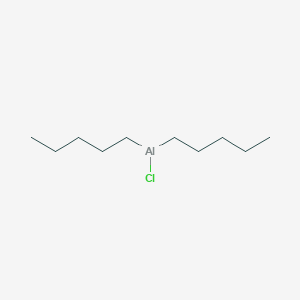

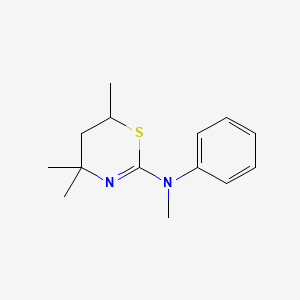
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
